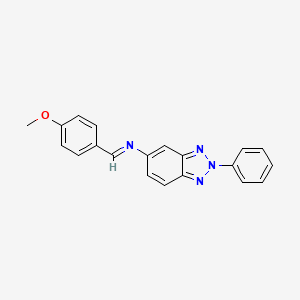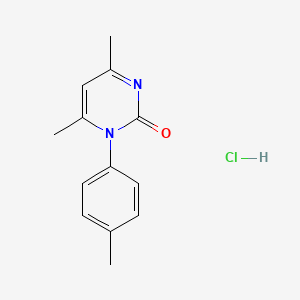![molecular formula C13H13NO2 B3823953 3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one](/img/structure/B3823953.png)
3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one
Overview
Description
3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as spirolactone or spirooxindole and is synthesized by several methods.4]non-2-en-4-one.
Scientific Research Applications
3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antimicrobial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mechanism of Action
The mechanism of action of 3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one is not fully understood. However, studies have shown that this compound exhibits its effects by interacting with various molecular targets in the body. For example, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
Studies have shown that 3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, it has been shown to enhance cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one in lab experiments is its high potency and selectivity. This compound exhibits its effects at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one. One of the most promising areas of research is the development of this compound as a drug candidate for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to optimize the synthesis method of this compound and to develop new derivatives with improved properties.
Conclusion
In conclusion, 3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry, neuroscience, and virology. The synthesis of this compound is achieved through several methods, and it exhibits various biochemical and physiological effects. Although there are some limitations to using this compound in lab experiments, its high potency and selectivity make it a valuable tool for studying various biological processes. Finally, there are several future directions for research on this compound, including the development of new derivatives and the identification of its molecular targets.
properties
IUPAC Name |
3-phenyl-1-oxa-2-azaspiro[4.4]non-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-11(10-6-2-1-3-7-10)14-16-13(12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTNYBUBURVJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)C(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-aminophenyl)thio]-1-(4-methylphenyl)-3-(3-nitrophenyl)-1-propanone](/img/structure/B3823871.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3823874.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B3823880.png)
![3-{[(4-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B3823884.png)



![N-{[(3-chloro-2-hydroxy-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823921.png)
![1-[2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B3823932.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823940.png)
![2,7-dibenzoyl-2,7-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole](/img/structure/B3823942.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)

![6-methyl-N-[2-(4-phenylpyrimidin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3823963.png)